molecular formula C10H18FNO4 B2519784 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2287341-27-7

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2519784
CAS No.: 2287341-27-7
M. Wt: 235.255
InChI Key: LTNXQMHPTARYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is an organic compound with a complex structure that includes a fluoro group, a methyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobutane and 3-methylbutanoic acid.

    Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

    Coupling Reaction: The protected amino acid is then coupled with the fluorinated intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the fluoro group or the carbonyl group, leading to the formation of alcohols or alkanes.

    Substitution: The fluoro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 (potassium permanganate) or PCC (pyridinium chlorochromate) can be used.

    Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid derivatives with hydroxyl or carbonyl functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, fluorinated compounds are often used as probes or tracers due to the unique properties of fluorine atoms. This compound could be used in studies involving enzyme interactions or metabolic pathways.

Medicine

Medicinally, fluorinated compounds are of great interest due to their potential to improve the pharmacokinetic properties of drugs. This compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbutanoic acid: Lacks the tert-butyl carbamate group, making it less bulky and potentially less selective in biological applications.

    3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Lacks the fluoro group, which can significantly alter its reactivity and interaction with biological targets.

Uniqueness

The combination of the fluoro group, methyl group, and tert-butyl carbamate group in 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid makes it unique. This structure provides a balance of steric hindrance and electronic effects, which can be advantageous in both chemical reactions and biological interactions.

Properties

IUPAC Name

2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNXQMHPTARYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.